5-Fluoronicotinic acid CAS number 402-66-4 properties
5-Fluoronicotinic acid CAS number 402-66-4 properties
An In-depth Technical Guide to 5-Fluoronicotinic Acid (CAS 402-66-4)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Fluoronicotinic acid (CAS 402-66-4), a pivotal fluorinated pyridine derivative. It is intended for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. The content herein synthesizes core chemical data, field-proven methodologies, and the mechanistic rationale behind its applications, ensuring a blend of theoretical knowledge and practical utility.
Core Compound Profile and Physicochemical Properties
5-Fluoronicotinic acid, also known as 5-Fluoro-3-pyridinecarboxylic acid, is a solid, crystalline compound at room temperature.[1][2] The strategic placement of a fluorine atom on the pyridine ring significantly alters its electronic properties compared to its parent compound, nicotinic acid. This substitution is key to its utility in modifying the properties of larger molecules.[3] The fluorine atom's high electronegativity enhances the compound's lipophilicity and can improve metabolic stability and membrane permeability in derivative drug candidates, making it a valuable asset in medicinal chemistry.[3]
A summary of its key physicochemical properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 402-66-4 | [4][5] |
| Molecular Formula | C₆H₄FNO₂ | [4][5] |
| Molecular Weight | 141.10 g/mol | [4][5] |
| Appearance | White to light yellow crystalline powder/solid | [2][3] |
| Melting Point | 193-201 °C | [2] |
| IUPAC Name | 5-fluoropyridine-3-carboxylic acid | [4] |
| Synonyms | 5-Fluoro-3-pyridinecarboxylic acid | [5] |
| Solubility | Moderately soluble in water. Based on analogues like nicotinic acid and 6-fluoronicotinic acid, it is expected to be soluble in polar organic solvents such as DMSO and DMF. | [6] |
Spectroscopic and Analytical Characterization
Accurate characterization is essential for verifying the identity and purity of 5-Fluoronicotinic acid. Below are the expected spectroscopic signatures and a standard analytical protocol.
Spectroscopic Data Summary
The following table outlines the characteristic spectral data expected for 5-Fluoronicotinic acid based on its structure and data from the Spectral Database for Organic Compounds (SDBS).
| Technique | Expected Features |
| ¹H NMR | Three distinct signals in the aromatic region (approx. 7.5-9.0 ppm), showing complex splitting due to both H-H and H-F coupling. A broad singlet for the carboxylic acid proton (>12 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | Six signals are expected: one for the carboxylic carbon (~165 ppm) and five for the aromatic carbons. The carbon atom bonded to fluorine will show a large ¹JCF coupling constant, and adjacent carbons will show smaller ²JCF and ³JCF couplings. |
| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹)- Sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹)- Aromatic C=C stretches (~1400-1600 cm⁻¹)- Strong C-F stretch (~1000-1300 cm⁻¹)- Aromatic C-H stretches (>3000 cm⁻¹) |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z = 141. Key fragmentation peak corresponding to the loss of COOH (m/z = 96). |
| Mass Spectrometry (ESI) | [M+H]⁺ at m/z ≈ 142.03[M-H]⁻ at m/z ≈ 140.02 |
Analytical Workflow: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 5-Fluoronicotinic acid.
Caption: RP-HPLC workflow for purity analysis.
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Mobile Phase Preparation: Prepare a mobile phase consisting of 70:30 (v/v) 20 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile. Degas the solution by sonication or vacuum filtration.
-
Standard Preparation: Accurately weigh approximately 10 mg of 5-Fluoronicotinic acid reference standard and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare a sample solution at the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard solution to determine the retention time, followed by the sample solution. Purity is calculated based on the area percentage of the main peak.
Causality: A buffered mobile phase at acidic pH is chosen to suppress the ionization of the carboxylic acid group, ensuring a consistent, sharp peak shape and reproducible retention time on the nonpolar C18 stationary phase.
Synthesis and Mechanism
Several synthetic routes to 5-Fluoronicotinic acid have been reported. A robust and scalable method involves the oxidation of 3-fluoroquinoline, a process that avoids hazardous reagents and expensive starting materials.[2]
Synthesis Workflow Diagram
Caption: Synthesis of 5-FNA via oxidation.
Step-by-Step Laboratory Protocol
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Step 1: Oxidation of 3-Fluoroquinoline.
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To a solution of 3-fluoroquinoline in acetic acid, add an equimolar amount of copper (II) acetate.
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Heat the mixture and add hydrogen peroxide (30% solution) dropwise. The nascent oxygen generated in situ is the active oxidizing agent.[2]
-
Rationale: Copper acetate serves as a catalyst. The desired product, 5-fluoroquinolinic acid, precipitates from the solution as its copper salt, which provides a significant advantage for isolation and purification.[2]
-
Maintain the reaction at reflux for several hours until completion (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated copper salt of 5-fluoroquinolinic acid by filtration.
-
-
Step 2: Decarboxylation.
-
The isolated 5-fluoroquinolinic acid (or its salt, after conversion back to the free acid) is heated to approximately 180-220 °C, either neat or in a high-boiling solvent.[2]
-
Rationale: The thermal energy drives the elimination of a carboxyl group as carbon dioxide, yielding the final product. The 2-carboxylic acid group is preferentially removed due to the electron-withdrawing effect of the adjacent ring nitrogen.
-
The crude 5-Fluoronicotinic acid is then purified by recrystallization from water.
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Biological Activity and Applications in Drug Discovery
Mechanism of Action: A Nicotinic Acid Antimetabolite
Early research demonstrated that 5-Fluoronicotinic acid possesses antibacterial properties against a range of microorganisms, including Streptococcus sp., Staphylococcus aureus, and Escherichia coli.[7] Its mechanism is rooted in its structural similarity to nicotinic acid (Vitamin B3). The compound acts as an antimetabolite, competitively inhibiting enzymes that utilize nicotinic acid for the synthesis of essential coenzymes like NAD (Nicotinamide adenine dinucleotide).[7] This inhibition can be reversed by the addition of excess nicotinic acid, confirming the competitive nature of the interaction.[7]
Caption: Competitive inhibition of nicotinic acid pathway.
Role in Modern Drug Discovery
The primary value of 5-Fluoronicotinic acid today lies in its role as a versatile building block for creating more complex pharmaceutical agents.[3][8] The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to fine-tune molecular properties.
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Modulation of pKa: The electron-withdrawing fluorine atom lowers the basicity of the pyridine nitrogen, altering the ionization state of the molecule at physiological pH. This can impact receptor binding and solubility.
-
Enhanced Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can improve its ability to cross biological membranes, such as the blood-brain barrier, potentially enhancing bioavailability.[3]
-
Metabolic Blocking: A C-F bond is significantly stronger than a C-H bond. Replacing a hydrogen atom at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) with fluorine can block this metabolic pathway, thereby increasing the drug's half-life.
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Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, potentially locking it into a more bioactive shape for optimal target engagement.
Due to these benefits, 5-Fluoronicotinic acid is a key intermediate in the synthesis of novel therapeutics, particularly for neurological disorders and oncology.[3]
Safety and Handling
5-Fluoronicotinic acid is an irritant and requires careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory.
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[1]
-
Avoid breathing dust. Use procedures that minimize dust generation.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
References
-
Streightoff, F. (1963). Inhibition on bacteria by 5-fluoronicotinic acid and other analogues of nicotinic acid. Journal of Bacteriology, 85, 42-48. Link
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Biel, J. H. (1962). U.S. Patent No. 3,027,380. Washington, DC: U.S. Patent and Trademark Office. Link
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 120232, 5-Fluoronicotinic Acid. Retrieved from [Link]
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Hawkins, G. F., & Roe, A. (1949). The preparation of 5-fluoronicotinic acid and 5-fluoronicotinamide. The Journal of Organic Chemistry, 14(2), 328-332. Link
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ChemBK (2024). 6-fluoronicotinic acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Fluoronicotinic Acid: A Key Intermediate for Pharmaceutical Advancements. Retrieved from [Link]
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